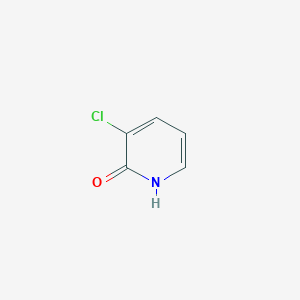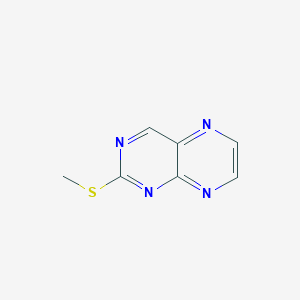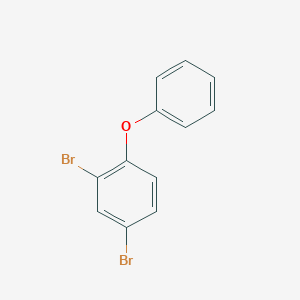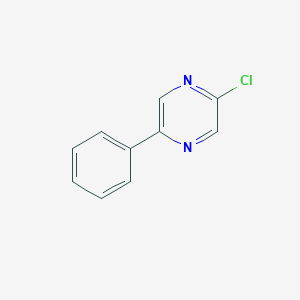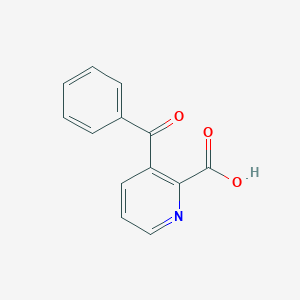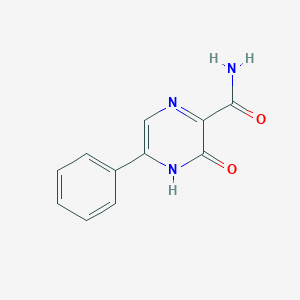
2-Chloro-3-methylquinoxaline
Descripción general
Descripción
2-Chloro-3-methylquinoxaline is a chemical compound with the empirical formula C9H7ClN2. It has a molecular weight of 178.62 . It is a powder form substance .
Synthesis Analysis
The synthesis of this compound involves the reaction of o-phenylenediamine with ethyl pyruvate in n-butanol to yield 2-hydroxy-3-methylquinoxaline, which on treatment with POCl3 yields this compound . Another synthetic route involves replacing the C2 chlorine with an ether linkage attached to a benzene ring possessing a free aldehyde or amine group .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCc1nc2ccccc2nc1Cl . Chemical Reactions Analysis
This compound can be used as a reactant to synthesize new Schiff bases containing quinoxaline moieties. The C2 chlorine is replaced by an ether linkage affixed to a benzene ring having a free aldehyde or amine group .Physical And Chemical Properties Analysis
This compound is a powder form substance with a melting point of 70-73 °C .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
2-Chloro-3-methylquinoxaline has been explored for its potential in synthesizing new compounds with antimicrobial properties. Studies have investigated replacing the chlorine at C-2 with various linkages, including ether and thioether, to create derivatives exhibiting optimized antimicrobial activity. For instance, Singh et al. (2010) synthesized compounds like 4-(2-methylquinoxalinyloxy) benzaldehyde, and 4-(2-methyl-quinoxaline-3-yloxy)benzamine, which showed significant antimicrobial activity (Singh, Deivedi, Hashim, & Singhal, 2010). Similarly, Singh et al. (2011) focused on thioether derivatives of this compound, revealing that some compounds were as effective as the standard antibacterial Ciprofloxacin (Singh, Hashim, & Singhal, 2011).
Anti-inflammatory Applications
This compound derivatives have also been evaluated for their anti-inflammatory properties. A study demonstrated that thioether derivatives synthesized by reacting 3- methylquinoxalin-2-thiosodium with 2-chloro-N-(substituted aryl/alkyl)-acetamides exhibited good anti-inflammatory activity in vivo (Singh et al., 2010).
Chemical Reactions and Synthesis
The reactivity of this compound with various nucleophilic reagents has been extensively studied. Badr et al. (1983) researched its reactions with aromatic amines, mercaptoacetic acid, and other agents, leading to the formation of several new compounds (Badr, El-Naggar, El-Sherief, Abdel-rahman, & Aly, 1983). Moreover, the synthesis and chromatographic analysis of derivatives like 6,7-dimethoxy-2-methylquinoxaline for applications in liquid chromatographic fluorimetric assays have been explored (McLellan & Thornalley, 1992).
Potential in Tuberculosis Treatment
Research has also delved into the potential of this compound derivatives in treating tuberculosis. Srinivasarao et al. (2020) synthesized and evaluated novel triazole-based quinoxaline-1,4-di-N-oxide derivatives, revealing moderate to significant anti-tubercular activity (Srinivasarao et al., 2020).
Safety and Hazards
Direcciones Futuras
2-Chloro-3-methylquinoxaline was selected as a nucleus around which various molecular transformations were performed to obtain new compounds expected to possess optimized antimicrobial activity . As very little work regarding attachment of ether linkages replacing chlorine at C-2 has been reported, it was thought worthwhile to synthesize various quinoxaline derivatives by replacing the C2 chlorine with an ether linkage attached to a benzene ring possessing a free aldehyde or amine group .
Mecanismo De Acción
Target of Action
It’s known that quinoxaline derivatives, which include 2-chloro-3-methylquinoxaline, exhibit a broad spectrum of biological activity such as antibacterial, antifungal, antiviral, and antimicrobial properties .
Mode of Action
This compound is a nucleus around which various molecular transformations are performed to obtain new compounds expected to possess optimized antimicrobial activity . It reacts with aromatic amines in a basic medium forming 2-arylamino-3-methylquinoxalines .
Biochemical Pathways
Given its antimicrobial properties, it can be inferred that it interferes with the essential biochemical pathways of the microorganisms, leading to their inhibition or death .
Pharmacokinetics
Its molecular weight of 17862 suggests that it may have good bioavailability as per Lipinski’s rule of five.
Result of Action
The result of the action of this compound is the inhibition or killing of microorganisms, given its antimicrobial properties
Propiedades
IUPAC Name |
2-chloro-3-methylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDLUYLWPJMGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284712 | |
| Record name | 2-chloro-3-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32601-86-8 | |
| Record name | 32601-86-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38593 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-3-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-methylquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Chloro-3-methylquinoxaline in synthetic chemistry?
A1: this compound serves as a versatile building block in organic synthesis. Its reactivity stems from the chlorine atom at the 2-position, which can be readily replaced by various nucleophiles. This property allows for the creation of diverse quinoxaline derivatives with potentially valuable properties. For example, researchers have synthesized thioether derivatives by reacting this compound with 2-chloro-N-(substituted aryl/alkyl)-acetamides. [, ] Similarly, ether-linked derivatives have been created by substituting the chlorine with an ether linkage attached to a benzene ring. []
Q2: What is known about the anti-inflammatory activity of this compound derivatives?
A2: Research indicates that certain thioether derivatives of this compound exhibit promising anti-inflammatory activity. Specifically, compounds with various N-substituted aryl/alkyl acetamide groups at the thioether linkage demonstrated notable efficacy in the carrageenan-induced rat paw edema model. [, ] This suggests that modifications at this position significantly influence the anti-inflammatory potential of these derivatives.
Q3: Has the structure of this compound been characterized?
A3: Yes, the structure of this compound has been elucidated using various spectroscopic techniques, including X-ray crystallography. The molecule is essentially planar, with a slight dihedral angle between the benzene and pyrazine rings. [] Further structural insights can be obtained from IR and 1H NMR spectral data of this compound and its derivatives. [, , ]
Q4: What are the potential antimicrobial applications of this compound derivatives?
A4: Studies have explored the antimicrobial activity of various this compound derivatives. Notably, some thioether derivatives, particularly those with specific substitutions at the phenyl ring of the acetamide group, displayed significant antibacterial activity comparable to Ciprofloxacin. [] This highlights the potential of these compounds as novel antimicrobial agents.
Q5: What are the future directions for research on this compound?
A5: Future research could focus on:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






